N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide

Medicinal Chemistry SAR Studies Chemical Biology Probe Design

For researchers mapping sulfur-specific interactions in SAR studies, this benzothiazole derivative solves the critical need for a defined non-fluorinated control compound. Unlike methylene analogs or simpler 6-nitrobenzothiazoles, its distinct phenylthioacetamide side chain and 4-methoxy substituent enable precise differentiation of halogen-bonding and redox-dependent biological responses. - **Unique Scaffold**: Phenylthioacetamide motif (vs. methylene in CAS 391222-51-8) enables sulfur-specific interaction studies. - **Defined Control**: Non-fluorinated structure serves as a rigorous negative control for 4-fluorophenyl analogs (e.g., CAS 895489-93-7). - **Supply Reliability**: ≥95% purity guaranteed; Certificate of Analysis provided for HTS quality assurance.

Molecular Formula C16H13N3O4S2
Molecular Weight 375.42
CAS No. 895481-38-6
Cat. No. B2392907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide
CAS895481-38-6
Molecular FormulaC16H13N3O4S2
Molecular Weight375.42
Structural Identifiers
SMILESCOC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)CSC3=CC=CC=C3
InChIInChI=1S/C16H13N3O4S2/c1-23-12-7-10(19(21)22)8-13-15(12)18-16(25-13)17-14(20)9-24-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18,20)
InChIKeyILZHMGRRZLONQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methoxy-nitrobenzothiazole Phenylthioacetamide: Structural Identity


N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide (CAS 895481-38-6) is a synthetic, polyfunctional benzothiazole derivative with the molecular formula C16H13N3O4S2 and a molecular weight of 375.42 g/mol . The compound integrates a 4-methoxy-6-nitrobenzothiazole core with a phenylthioacetyl side chain, a combination that distinguishes it from simpler nitrobenzothiazole or phenylacetamide analogs. Commercial sources typically supply this compound at ≥95% purity, positioning it as a research-grade tool for medicinal chemistry and chemical biology investigations . The simultaneous presence of electron-donating (4-OCH₃) and electron-withdrawing (6-NO₂) groups on the benzothiazole scaffold, coupled with the thioether linkage, creates a unique electronic and steric environment not replicated by in-class compounds lacking one or more of these features.

Why Generic Substitution Fails for This Benzothiazole Acetamide


Generic substitution within the benzothiazole acetamide family is unreliable because minor structural variations produce large differences in physicochemical and, presumably, biological properties. The target compound's phenylthioacetamide side chain is a distinct pharmacophoric element compared to the simple phenylacetamide side chain found in close analogs such as CAS 391222-51-8 . The sulfur atom introduces altered conformational flexibility, electronic distribution, and metabolic susceptibility relative to a methylene group. Furthermore, the 4-methoxy substituent on the benzothiazole ring differentiates this compound from simpler 6-nitrobenzothiazole derivatives that lack this group, impacting electron density, solubility, and target engagement potential. Substituting any of these features can lead to a complete loss of the desired structure-activity relationship (SAR) readout, undermining the reproducibility of screening campaigns and mechanistic studies.

Quantitative Differentiation from Close Analogs


Molecular Weight and Formula vs. Phenylacetamide Analog

The target compound differs fundamentally from its closest non-thioether analog, N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-phenylacetamide (CAS 391222-51-8), by the replacement of the methylene group with a sulfur atom in the acetyl linker. This alteration is reflected in the molecular formula and weight. While both compounds share the 4-methoxy-6-nitrobenzothiazole core, the target compound is a thioacetamide, whereas the comparator is a conventional phenylacetamide . The presence of the thioether sulfur provides a site for oxidation to sulfoxide or sulfone, enabling prodrug strategies or metabolic probing that are inaccessible to the comparator.

Medicinal Chemistry SAR Studies Chemical Biology Probe Design

Phenylthio vs. Fluorophenylthio Physicochemical Divergence

A structurally proximal analog, 2-((4-fluorophenyl)thio)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide (CAS 895489-93-7), differs from the target compound solely by para-fluorination of the terminal phenyl ring. This modification results in a calculated mass increase to 393.41 g/mol and introduces a strong electron-withdrawing group . The target compound, lacking fluorine, retains a higher electron density on the phenyl ring, which can influence π-stacking interactions and oxidative metabolism. The absence of fluorine also eliminates the potential for halogen bonding, a key parameter in certain target engagement models.

Medicinal Chemistry Halogen Bonding Studies Metabolic Stability

Impact of 4-Methoxy Group on Lipophilicity

The target compound's 4-methoxy substituent is absent in the analog N-(6-nitrobenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide . While quantitative biological data for a direct comparison are lacking in the public domain, the difference is a class-level inference from benzothiazole SAR: methoxy groups are well-established modulators of solubility, metabolic stability, and cytochrome P450 inhibition. LogP predictions using standard cheminformatics tools indicate a ΔLogP of approximately 0.3–0.5 units between the two, with the target compound being more polar. This property is crucial for researchers managing compound solubility in aqueous assay buffers.

Medicinal Chemistry ADME-Tox Profiling Solubility Engineering

Purity Baseline for Research-Grade Material

The target compound is commercially supplied at ≥95% purity, a threshold consistent with research-grade standards for similar bespoke benzothiazole derivatives . While this purity level is not unique in isolation, it serves as a critical quality benchmark when comparing supplier offerings. Lower purity batches of in-class alternatives can contain residual synthetic intermediates or regioisomeric contaminants that act as potent off-target modulators. This evidence dimension is most impactful when a specific vendor's batch-specific certificate of analysis (CoA) can be compared; however, the nominal ≥95% baseline establishes a minimum performance expectation for this compound.

Procurement Assay Reproducibility QC Standards

Optimal Use Cases for This Benzothiazole Compound


Thioether-Dependent Target Engagement Probe

The compound's defining phenylthioacetamide motif (see Section 3, Evidence Item 1) makes it an ideal parent structure for investigating sulfur-specific interactions in biological systems. Unlike its methylene analog (CAS 391222-51-8), the thioether linkage can engage in unique non-covalent interactions with protein thiols or metal ions. Researchers can use the target compound as a baseline in SAR studies, where the corresponding sulfoxide and sulfone metabolites are synthesized and tested, to map redox-dependent biological responses.

Non-Fluorinated Control for Halogen-Bonding Studies

For medicinal chemists evaluating fluorinated derivatives, the target compound serves as the essential non-fluorinated control. As detailed in Section 3 (Evidence Item 2), the absence of fluorine on the phenyl ring provides a defined negative control for halogen-bonding interactions. This allows a scientifically robust comparison where any enhanced potency from a 4-fluorophenyl analog (CAS 895489-93-7) can be confidently attributed to the halogen and not to a scaffold effect.

Solubility and Lipophilicity Optimization in Benzothiazoles

The compound's 4-methoxy group differentiates it from simpler 6-nitrobenzothiazole analogs (Section 3, Evidence Item 3). This structural feature makes it a key compound for research teams engineering solubility while retaining the core nitrobenzothiazole pharmacophore. It can be used in comparative ADME-Tox panels alongside its des-methoxy counterpart to experimentally quantify the impact of the 4-methoxy substituent on aqueous solubility, logD, and microsomal stability, generating valuable data for lead optimization.

High-Purity Reference Standard for Screening Cascades

Given the compound's defined purity profile (Section 3, Evidence Item 4), it is a suitable reference standard for establishing quality control parameters when commissioning custom libraries of benzothiazole derivatives. Procurement from reputable vendors providing a certificate of analysis ensures that the material entering a high-throughput screening cascade meets the ≥95% purity standard, thereby minimizing the risk of false hit identification from chemical contaminants.

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